An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Niche Pyridine Derivative
This guide, therefore, takes a dual approach. Firstly, it consolidates all available information on the target molecule, including its structural identity and predicted properties. Secondly, and more critically, it provides a robust framework of established analytical methodologies and field-proven insights derived from closely related, well-characterized pyridine compounds. This document is designed not as a static data sheet, but as a practical, in-depth guide for the researcher who may be synthesizing or working with this compound, empowering them to fully characterize it and understand its behavior in a laboratory setting. We will delve into the "why" behind the "how," ensuring that every protocol is not just a series of steps, but a self-validating system grounded in established chemical principles.
Section 1: Chemical Identity and Structural Elucidation
The foundational step in understanding any chemical entity is to confirm its structure and fundamental properties.
Molecular Structure:
Caption: 2D Structure of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate | N/A |
| CAS Number | 1007535-08-4 | N/A |
| Molecular Formula | C₈H₈BrNO₂S | N/A |
| Molecular Weight | 262.12 g/mol | N/A |
| Canonical SMILES | CSC1=NC=C(C(=C1)C(=O)OC)Br | N/A |
| InChI Key | InChI=1S/C8H8BrNO2S/c1-13-8-10-4-6(5(9)3-8)7(11)12-2/h3-4H,1-2H3 | N/A |
Section 2: Predicted Physicochemical Properties
In the absence of experimentally determined data, computational models provide valuable estimations of a molecule's physical properties. It is imperative to note that these are predictions and should be experimentally verified.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Notes |
| Boiling Point | 329.8 ± 40.0 °C at 760 mmHg | Prediction based on structural fragments. |
| Density | 1.6±0.1 g/cm³ | Prediction based on structural fragments. |
| pKa | -0.65±0.10 | The basicity of the pyridine nitrogen is significantly reduced by the electron-withdrawing bromo and carboxylate groups. |
| LogP | 2.65±0.43 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |
Disclaimer: The data in Table 2 are computationally predicted and have not been experimentally confirmed. They should be used as a guide for experimental design.
Section 3: Strategic Framework for Experimental Characterization
This section outlines the logical flow and detailed protocols for the experimental determination of the key physicochemical properties of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate.
Caption: Experimental workflow for physicochemical characterization.
Melting Point Determination
Expertise & Experience: The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is indicative of a pure compound, while a broad and depressed range suggests the presence of impurities. The choice of a capillary-based digital melting point apparatus is standard for its accuracy and small sample requirement.
Protocol:
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Sample Preparation: A small amount of the crystalline solid is finely crushed and packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: A digital melting point apparatus is used.
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Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Solubility Assessment
Expertise & Experience: Understanding the solubility profile is crucial for downstream applications such as formulation, reaction setup, and purification. A systematic approach using a range of solvents from polar to non-polar is essential. The predicted LogP of 2.65 suggests good solubility in moderately polar to non-polar organic solvents and poor solubility in water.
Protocol:
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Solvent Selection: A panel of solvents should be used, including but not limited to: water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.
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Procedure: To a known mass of the compound (e.g., 10 mg) in a vial, the solvent is added dropwise with agitation at a constant temperature (e.g., 25 °C).
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Determination: The point at which the solid completely dissolves is noted, and the solubility is expressed in mg/mL or mol/L. This can be done qualitatively (soluble, sparingly soluble, insoluble) or quantitatively.
Spectroscopic Characterization
Expertise & Experience: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. For Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate, ¹H NMR will reveal the number and connectivity of protons, while ¹³C NMR will identify all unique carbon atoms. The choice of deuterated chloroform (CDCl₃) as a solvent is common for its ability to dissolve a wide range of organic compounds and its single, well-defined solvent peak.
Expected ¹H NMR Spectral Features:
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Aromatic Protons: Two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the two protons on the pyridine ring. These will likely appear as doublets due to coupling with each other.
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Methyl Ester Protons (-OCH₃): A sharp singlet around δ 3.5-4.0 ppm, integrating to three protons.
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Methylsulfanyl Protons (-SCH₃): A sharp singlet around δ 2.5-3.0 ppm, integrating to three protons.
Expected ¹³C NMR Spectral Features:
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Pyridine Ring Carbons: Five distinct signals in the aromatic region (typically δ 110-160 ppm). The carbon bearing the bromine will be significantly shifted.
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Carbonyl Carbon (C=O): A signal in the downfield region (typically δ 160-180 ppm).
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Methyl Ester Carbon (-OCH₃): A signal around δ 50-60 ppm.
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Methylsulfanyl Carbon (-SCH₃): A signal around δ 10-20 ppm.
Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).
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Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) and integrate the signals in the ¹H NMR spectrum.
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The presence of a strong carbonyl stretch and C-O ester bands will be key confirmatory signals. Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Expected Intensity |
| ~3100-3000 | Aromatic C-H stretch | Medium |
| ~2950 | Aliphatic C-H stretch (from methyl groups) | Medium |
| ~1720-1740 | C=O stretch (ester) | Strong |
| ~1600-1450 | C=C and C=N stretches (aromatic ring) | Medium-Strong |
| ~1250-1100 | C-O stretch (ester) | Strong |
| ~700-600 | C-S stretch | Weak-Medium |
| ~600-500 | C-Br stretch | Medium-Strong |
Protocol:
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Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
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Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this type of molecule and will likely yield a strong protonated molecular ion peak ([M+H]⁺). The presence of bromine will give a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in a ~1:1 ratio), which is a powerful diagnostic tool.
Expected Mass Spectrum Features (ESI+):
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Molecular Ion Peak ([M+H]⁺): A pair of peaks at m/z 262.0 and 264.0, with approximately equal intensity, corresponding to the two isotopes of bromine.
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Fragment Ions: Potential fragmentation could involve the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).
Protocol:
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
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Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
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Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range.
Section 4: The Role in a Broader Scientific Context
Substituted pyridines are a cornerstone of modern medicinal chemistry. The strategic placement of functional groups on the pyridine ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The presence of a bromine atom in the 5-position of this particular molecule opens up a wealth of possibilities for further synthetic modification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The methylsulfanyl group and the methyl ester provide additional handles for chemical manipulation, making this compound a potentially valuable building block in the synthesis of more complex molecules for drug discovery and materials science.
